molecular formula C19H21N3O4S B2533028 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide CAS No. 921787-73-7

2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2533028
CAS No.: 921787-73-7
M. Wt: 387.45
InChI Key: PCCBLELLQZSRPK-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then further reacted with other reagents to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is unique due to its specific substituents and the resulting biological activities. Similar compounds include:

These compounds share the indole core structure but differ in their substituents and specific applications, highlighting the versatility and importance of indole derivatives in scientific research and industry.

Properties

IUPAC Name

2-methyl-N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)21-15-6-9-17-13(10-15)11-18(23)22(17)3/h4-10,12,21H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCBLELLQZSRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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